2,5-Dibromo-2,5-dinitrohexane-1,6-diol

Description

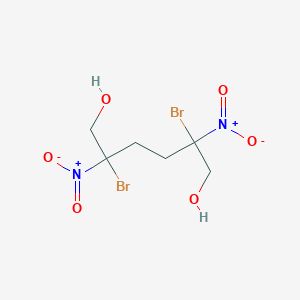

2,5-Dibromo-2,5-dinitrohexane-1,6-diol is a halogenated and nitrated diol with a hexane backbone. Its structure features bromo and nitro substituents at the 2 and 5 positions, alongside terminal hydroxyl groups at positions 1 and 4. These functional groups confer unique reactivity: bromine atoms may facilitate nucleophilic substitutions, nitro groups enhance electron-withdrawing effects, and the diol moiety enables hydrogen bonding and coordination chemistry.

Properties

CAS No. |

89580-58-5 |

|---|---|

Molecular Formula |

C6H10Br2N2O6 |

Molecular Weight |

365.96 g/mol |

IUPAC Name |

2,5-dibromo-2,5-dinitrohexane-1,6-diol |

InChI |

InChI=1S/C6H10Br2N2O6/c7-5(3-11,9(13)14)1-2-6(8,4-12)10(15)16/h11-12H,1-4H2 |

InChI Key |

DREFRXAPDSLSHD-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(CO)([N+](=O)[O-])Br)C(CO)([N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,5-Dibromo-2,5-dinitrohexane-1,6-diol typically involves the bromination and nitration of hexane-1,6-diol. The process can be summarized as follows:

Bromination: Hexane-1,6-diol is reacted with bromine in the presence of a suitable solvent, such as dichloromethane, to introduce bromine atoms at the 2 and 5 positions.

Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 5 positions.

Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2,5-Dibromo-2,5-dinitrohexane-1,6-diol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like sodium hydroxide.

Scientific Research Applications

2,5-Dibromo-2,5-dinitrohexane-1,6-diol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-2,5-dinitrohexane-1,6-diol involves its interaction with molecular targets through its bromine and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Reactivity :

- The nitro groups in this compound increase its susceptibility to reduction and electrophilic substitution compared to the benzotriazolyl group in Compound 8 .

- The diol in the patent compound () participates in cyclization reactions due to conjugation with diyne and cyclohexene moieties, whereas the nitro groups in the target compound may hinder such reactivity.

Synthetic Pathways :

- Compound 8 () utilizes N-bromosuccinimide (NBS) for bromination, while the target compound likely requires sequential bromination and nitration steps under controlled conditions.

- The patent compound () employs multi-step catalysis for cyclohexene and diyne formation, contrasting with the straightforward functionalization of the hexane backbone in the target compound.

Stability and Applications :

- The nitro groups in this compound may render it thermally unstable compared to the benzotriazolyl-stabilized Compound 8 .

- The patent compound’s conjugated system () offers UV absorption properties, whereas the target compound’s polarity suggests utility in solvent-mediated reactions or as a ligand in coordination chemistry.

Physicochemical Properties

Table 2: Inferred Physicochemical Data

Research Implications and Limitations

While the provided evidence () offers insights into analogous compounds, direct experimental data on this compound remain sparse. Further studies should explore:

- Kinetic stability under varying temperatures.

- Reactivity in cross-coupling or polymerization reactions.

- Comparative toxicity profiles against halogenated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.